

pyrethric acid CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Pyrethric acid*

Cat. No.: *B1252271*

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An In-depth Technical Guide to **Pyrethric Acid**: Chemical Identity, Biosynthesis, and Analytical Methodologies

For researchers, scientists, and professionals in drug development, a comprehensive understanding of natural compounds with bioactive potential is paramount. **Pyrethric acid**, a key component of the natural insecticides known as pyrethrins, represents a significant area of study due to its biological activity. This technical guide provides an in-depth overview of **pyrethric acid**, focusing on its chemical identifiers, biosynthetic pathway, and relevant experimental protocols.

Chemical Identifiers and Properties

Pyrethric acid is a monoterpenoid acid that forms the acyl moiety of pyrethrin II, one of the six insecticidal esters found in the pyrethrum extract of the plant *Tanacetum cinerariifolium*.^{[1][2]} A clear identification of this compound is crucial for research and regulatory purposes. The following table summarizes its key chemical identifiers and computed properties.

Identifier Type	Value	Reference
CAS Number	4466-14-2	[3]
PubChem CID	12314791	[3]
Molecular Formula	C ₁₁ H ₁₆ O ₄	[3]
Molecular Weight	212.24 g/mol	[3]
IUPAC Name	(1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid	[2][3]
InChI	InChI=1S/C11H16O4/c1-6(10(14)15-4)5-7-8(9(12)13)11(7,2)3/h5,7-8H,1-4H3,(H,12,13)/b6-5+/t7-,8+/m1/s1	[3]
InChIKey	UIWNHGWYOYRFCSF-KTERXBQFSA-N	[3]
Canonical SMILES	C/C(=C/[C@@H]1--INVALID-LINK--C(=O)O)/C(=O)OC	[3]

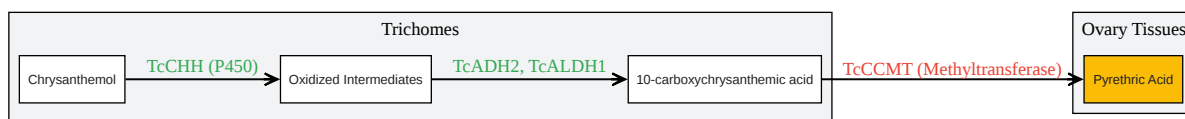
Biosynthetic Pathway of Pyrethric Acid

The biosynthesis of **pyrethric acid** is a complex enzymatic process that occurs within the pyrethrum plant. It begins with the precursor chrysanthemol and involves a series of six steps catalyzed by four distinct enzymes.[1][2] The initial five steps take place in the trichomes on the surface of the ovaries, while the final step occurs within the ovary tissues.[1]

The pathway can be summarized as follows:

- Oxidation of Chrysanthemol: The biosynthesis initiates with the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid. This is catalyzed by a cytochrome P450 oxidoreductase, TcCHH.[1][2]

- Oxidation of the C1 Hydroxyl Group: Concurrently, the hydroxyl group at the C1 position undergoes oxidation to a carboxylic acid. This two-step process is catalyzed by the enzymes TcADH2 (an alcohol dehydrogenase) and TcALDH1 (an aldehyde dehydrogenase), the same enzymes involved in chrysanthemic acid formation.[1][2]
- Formation of 10-carboxychrysanthemic acid: The combined action of these enzymes results in the formation of 10-carboxychrysanthemic acid.[1][2]
- Methylation: In the final step, the carboxyl group at C10 is methylated by the enzyme TcCCMT, a SABATH methyltransferase, to yield **pyrethric acid**. [1][2]



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Biosynthetic pathway of **pyrethric acid** from chrysanthemol.

Experimental Protocols

Synthesis of d-trans-Pyrethric Acid

A patented method for the synthesis of d-trans-**pyrethric acid** involves the reaction of 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid (or its salt) with methyl propionate in an anhydrous basic medium.

Materials:

- 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid (or its sodium salt)
- Methyl propionate
- Sodium hydride
- Anhydrous methanol

- Anhydrous reaction solvent (e.g., benzene, toluene, or dimethylformamide)
- Quinine
- Ethyl acetate

Procedure:

- Prepare the anionic form of methyl propionate by pretreating it with an alkali metal hydride, such as sodium hydride, in anhydrous methanol.
- In an anhydrous reaction vessel, combine the pretreated methyl propionate with 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid or its alkali metal salt.
- The reaction can be carried out in the presence of an excess of methyl propionate.
- Stir the reaction mixture at a controlled temperature (e.g., starting at 20°C and then heating to 80°C) for several hours to facilitate the condensation reaction.
- Upon completion, the reaction mixture is worked up to isolate the crude **pyrethric acid**.
- For the resolution of the d-trans isomer, the crude acid is treated with a resolving agent, such as quinine.
- The resulting quinine salt of d-trans-**pyrethric acid** is then selectively crystallized, for instance, from ethyl acetate, to yield the purified d-trans-**pyrethric acid**.

Analytical Methods for Pyrethrins

While specific protocols for **pyrethric acid** are not extensively detailed, methods for the analysis of pyrethrins can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

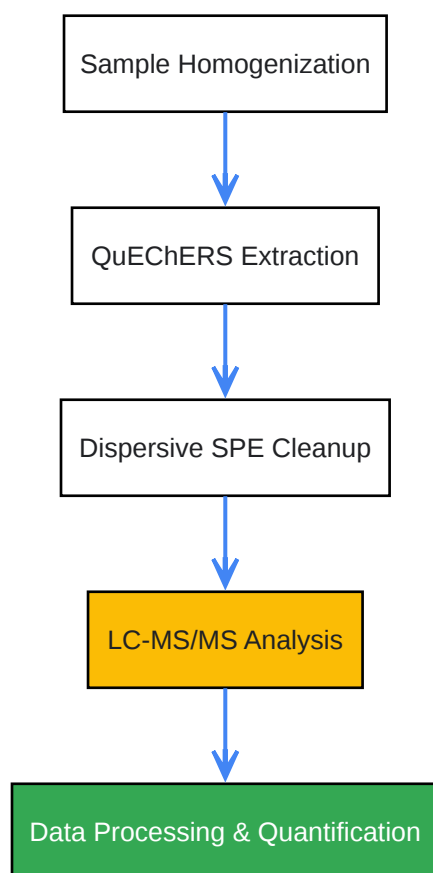
General HPLC-MS/MS Method for Pyrethrin Analysis: This method is suitable for the quantification of pyrethrins in various matrices, including plant tissues and agricultural products.

1. Sample Preparation (QuEChERS method):

- Homogenize the sample (e.g., lemon, apricot).
- Weigh a representative portion of the homogenized sample into a centrifuge tube.
- Add an appropriate amount of water and acetonitrile.
- Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
- Centrifuge the sample.
- Take an aliquot of the acetonitrile supernatant for cleanup.
- Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18) and magnesium sulfate.
- Vortex and centrifuge.
- The resulting supernatant is filtered and ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- Column: A reverse-phase column, such as a Zorbax SB-C18, is typically used.
- Mobile Phase: A gradient elution with water containing 0.1% formic acid and 5 mM ammonium formate (A) and acetonitrile (B) is effective.
- Ionization: Electrospray ionization (ESI) in positive mode is used, monitoring for the $[M+H]^+$ ions of the target pyrethrins.
- Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.



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